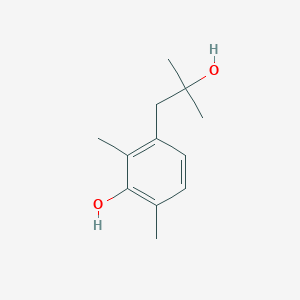
3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol
Cat. No. B8485032
M. Wt: 194.27 g/mol
InChI Key: HRVXAGQZMMMKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962469
Procedure details


Tertiary alcohol 33 (12.5 g, 64.4 mmol) is subjected to the Ritter reaction according to general procedure B. The substrate is added to the acid/cyanide mixture (at rt) over a 2.5 h period, and the resulting red reaction mixture is stirred overnight at rt. Because of the high water solubility of the product, during the work-up the aqueous phase is saturated with NaCl, and extracted six times with EtOAc to obtain an acceptable recovery of material. The organic phase is dried (Na2SO4), filtered and concentrated. The residue is filtered through silica gel with 10:1 CH2Cl2 /MeOH, and the appropriate fractions are combined and diluted with hexane to produce 38 as yellow crystals, mp 220-234° C. (dec.). A lower Rf product is also isolated. This product displays the same type of TLC behavior (blue fluorescence), and a very similar 1H NMR spectrum, and is thought to be a symmetrical dimer. Upon standing in solution, this product is slowly converted into 38, which then precipitates. Three crops of the yellow crystals are collected for a total yield of 6.8 g (52%). 1H NMR (CD3OD, 3.30 ppm) 7.76 (s, 1), 7.10 (s, 1), 4.93 (s, 1), 2.82 (s, 2), 2.10 (s, 3), 2.07 (s, 3), 1.33 (s, 6); 13C NMR (CD3OD, 49.05 ppm) 158.21, 136.17, 134.91, 127.55, 126.90, 54.34, 38.15, 27.25, 17.02, 11.39; MS (MW=203.3, CI/CH4, eE=70 eV) m/z 204 [(M+H)+, base peak)], 188, 177, 122.



Identifiers


|
REACTION_CXSMILES
|
O[C:2]([CH3:14])([CH3:13])[CH2:3][C:4]1[C:5]([CH3:12])=[C:6]([OH:11])[C:7]([CH3:10])=[CH:8][CH:9]=1.[C-:15]#[N:16].[Na+].[Cl-]>O>[CH3:13][C:2]1([CH3:14])[CH2:3][C:4]2[C:9](=[CH:8][C:7]([CH3:10])=[C:6]([OH:11])[C:5]=2[CH3:12])[CH:15]=[N:16]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CC=1C(=C(C(=CC1)C)O)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting red reaction mixture is stirred overnight at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted six times with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an acceptable recovery of material
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue is filtered through silica gel with 10:1 CH2Cl2 /MeOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

